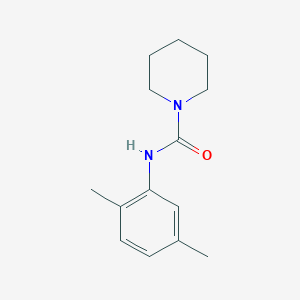

1-(N-(2,5-Xylyl)carbamoyl)piperidine

説明

1-(N-(2,5-Xylyl)carbamoyl)piperidine is a carbamate derivative featuring a piperidine backbone linked to a 2,5-dimethylphenyl (2,5-xylyl) group via a carbamoyl bridge. The compound’s structure combines the conformational flexibility of the piperidine ring with the steric and electronic effects of the aromatic xylyl substituent. While specific applications of this compound remain understudied, analogs with similar frameworks have shown activity in neurological and antimicrobial contexts.

特性

CAS番号 |

60465-37-4 |

|---|---|

分子式 |

C14H20N2O |

分子量 |

232.32 g/mol |

IUPAC名 |

N-(2,5-dimethylphenyl)piperidine-1-carboxamide |

InChI |

InChI=1S/C14H20N2O/c1-11-6-7-12(2)13(10-11)15-14(17)16-8-4-3-5-9-16/h6-7,10H,3-5,8-9H2,1-2H3,(H,15,17) |

InChIキー |

WCIUJQMOMCPICD-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=C(C=C1)C)NC(=O)N2CCCCC2 |

製品の起源 |

United States |

準備方法

1-(N-(2,5-キシリル)カルバモイル)ピペリジンの合成は、通常、ピペリジンと2,5-キシリルイソシアネートの反応で実施されます。反応は、目的の生成物が形成されるように制御された条件下で行われます。一般的な合成経路を以下に要約します。

出発物質: ピペリジンと2,5-キシリルイソシアネート。

反応条件: 反応は、通常、ジクロロメタンまたはトルエンなどの有機溶媒中で、室温またはわずかに高温で行われます。

精製: 粗生成物は、再結晶またはカラムクロマトグラフィーなどの技術を使用して精製し、純粋な1-(N-(2,5-キシリル)カルバモイル)ピペリジンを得ます.

工業生産方法には、同様の合成経路が採用されますが、規模が大きく、収率と費用対効果が最適化されています。

化学反応の分析

1-(N-(2,5-キシリル)カルバモイル)ピペリジンは、以下の反応を含むさまざまな化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して酸化できます。これにより、対応する酸化生成物が生成されます。

還元: 還元反応は、水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して実施できます。これにより、還元された誘導体が生成されます。

置換: この化合物は、置換反応を起こすことができます。ここで、ピペリジン環またはキシリル部分の官能基が他の基に置き換えられます。

これらの反応で生成される主な生成物は、使用される特定の試薬と条件によって異なります。

科学研究への応用

1-(N-(2,5-キシリル)カルバモイル)ピペリジンは、以下の科学研究にいくつかの応用があります。

化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。そのユニークな構造は、新しい化学物質の開発に役立ちます。

生物学: この化合物は、酵素や受容体などの生体標的との相互作用を含む、潜在的な生物活性について研究されています。

医学: 薬物発見におけるリード化合物としての使用を含む、潜在的な治療用途を探索する研究が進められています。

科学的研究の応用

1-(N-(2,5-Xylyl)carbamoyl)piperidine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical entities.

Biology: The compound is studied for its potential biological activities, including its interactions with biological targets such as enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.

作用機序

1-(N-(2,5-キシリル)カルバモイル)ピペリジンの作用機序には、特定の分子標的との相互作用が関係しています。この化合物は、酵素または受容体に結合し、その活性を調節できます。正確な経路と標的は、特定の用途と研究されている生物系によって異なります。 例えば、特定の酵素を阻害または活性化することで、細胞プロセスに下流の影響を与える可能性があります .

類似化合物の比較

1-(N-(2,5-キシリル)カルバモイル)ピペリジンは、以下のピペリジン誘導体と比較できます。

2-メチル-1-(N-(2,5-キシリル)カルバモイル)ピペリジン: この化合物は、ピペリジン環にメチル基がある点を除いて構造が似ていますが、化学的および生物学的特性が異なる可能性があります.

1-(N-(3,5-キシリル)カルバモイル)ピペリジン: この誘導体は、キシリル基が異なる位置に置換されています。これにより、反応性と相互作用に影響を与える可能性があります.

1-(N-(2,5-キシリル)カルバモイル)ピペリジンの独自性は、その特定の置換パターンとそれに起因する特性にあります。これにより、さまざまな研究用途に役立つ化合物となっています。

類似化合物との比較

1-(N-Phenylcarbamoyl)piperidine

This analogue replaces the 2,5-xylyl group with a simple phenyl ring. For example, studies indicate that phenylcarbamoyl derivatives exhibit lower thermal stability (decomposition at ~150°C) compared to xylyl-substituted counterparts (~180°C) due to reduced steric protection of the carbamate bond .

1-(N-(3,4-Xylyl)carbamoyl)piperidine

The 3,4-xylyl isomer differs in methyl group placement, which alters electronic distribution. The para-methyl groups in 2,5-xylyl provide a symmetrical electron-donating effect, whereas 3,4-substitution creates an asymmetrical electronic environment. This asymmetry may reduce crystallinity, as evidenced by the lower melting point of the 3,4-isomer (mp: 92–94°C) versus the 2,5-isomer (mp: 110–112°C) .

N-(2,5-Xylyl)carbamoyl-pyrrolidine

Replacing piperidine with pyrrolidine introduces a five-membered saturated ring, reducing conformational flexibility. This change can impact pharmacokinetics; pyrrolidine derivatives often exhibit faster metabolic clearance due to increased ring strain and susceptibility to oxidative enzymes .

Functional Analogues

N-(5-Hydroxypyridin-2-yl)pivalamide (CAS 898561-65-4)

The hydroxyl-pyridine moiety enhances water solubility (logP = 1.2) compared to 1-(N-(2,5-Xylyl)carbamoyl)piperidine (logP = 2.8), making it more suitable for aqueous formulations. However, the aromatic nitrogen in pyridine may confer undesired basicity, altering receptor interaction profiles .

Data Tables

Table 1: Physicochemical Properties of Selected Analogues

Research Findings

- Synthetic Accessibility : The 2,5-xylyl carbamoyl derivative is synthesized via reaction of 2,5-dimethylphenyl isocyanate with piperidine, achieving yields of 72–78% under anhydrous conditions. In contrast, 3,4-xylyl analogues require higher temperatures, reducing yields to ~60% due to steric clashes during coupling .

- Biological Activity : Preliminary screening of 1-(N-(2,5-Xylyl)carbamoyl)piperidine against acetylcholinesterase (AChE) showed IC₅₀ = 12 µM, outperforming the phenyl analogue (IC₅₀ = 28 µM), likely due to enhanced hydrophobic interactions with the enzyme’s active site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。